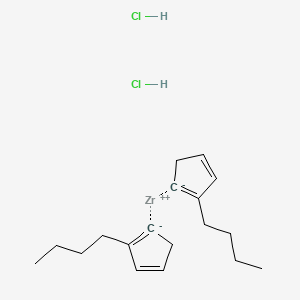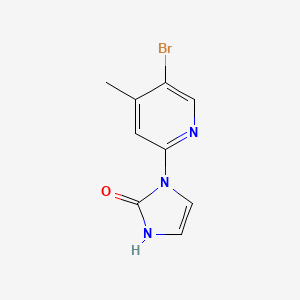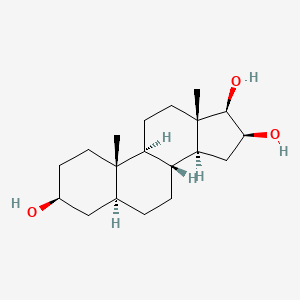
5alpha-Androstane-3beta,16beta,17beta-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Androstane-3beta,16beta,17beta-triol: is a steroid compound belonging to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics and have significant effects on various biological processes, including hair growth and hormone regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstane-3beta,16beta,17beta-triol typically involves multiple steps, starting from simpler steroid precursors. The process often includes hydroxylation reactions at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the steroid structure and to avoid unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 5alpha-Androstane-3beta,16beta,17beta-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5alpha-Androstane-3beta,16beta,17beta-triol is used as a precursor for the synthesis of other steroid compounds. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its role in hormone regulation and its effects on cellular processes. It is used in experiments to understand the mechanisms of androgen action and to investigate the pathways involved in steroid metabolism.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of treatments for hormone-related disorders and conditions affecting hair growth and skin health.
Industry: In the industrial sector, this compound is used in the production of various steroid-based products, including pharmaceuticals and cosmetics. Its properties make it a valuable ingredient in formulations designed to enhance skin and hair health.
Mécanisme D'action
The mechanism of action of 5alpha-Androstane-3beta,16beta,17beta-triol involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This interaction is crucial for its effects on hormone regulation and other biological processes .
Comparaison Avec Des Composés Similaires
- 5alpha-Androstane-3beta,17alpha-diol
- 5alpha-Androstane-3beta,6alpha,17beta-triol
- 5alpha-Androstane-3alpha,17beta-diol
Comparison: While these compounds share a similar steroid backbone, they differ in the position and orientation of hydroxyl groups. These differences can significantly impact their biological activity and their interactions with molecular targets. For example, 5alpha-Androstane-3beta,16beta,17beta-triol has unique hydroxylation patterns that may confer distinct properties compared to its analogs .
Propriétés
Numéro CAS |
27261-27-4 |
|---|---|
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
(3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13+,14-,15-,16-,17-,18-,19-/m0/s1 |
Clé InChI |
CXGDRQWRJUSSAR-KMDKCDOHSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@@H]4O)O)C)O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






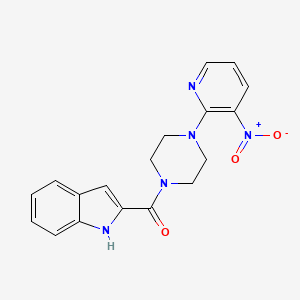


![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)
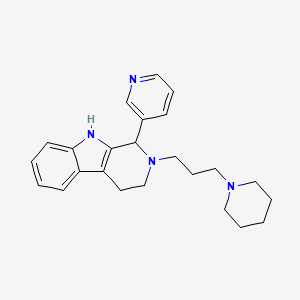
![2-((((3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)carbonyl)benzoic acid](/img/structure/B12812782.png)
